Cas no 2165429-04-7 (tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate)
![tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate structure](https://ja.kuujia.com/scimg/cas/2165429-04-7x500.png)
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- rel-tert-butyl (1R,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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- インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3/t10-,11+,12-
- InChIKey: BEUWVRDRRLOEPZ-ZSBIGDGJSA-N
- ほほえんだ: [C@@]12([H])N(C(OC(C)(C)C)=O)[C@@]([H])(CCC1)C[C@@H](CO)C2
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-1G |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 1g |
¥ 8,190.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-5G |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 5g |
¥ 24,571.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-100MG |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 100MG |
¥ 2,052.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-1g |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 1g |
¥8190.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-250MG |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 250MG |
¥ 3,280.00 | 2023-03-30 | |
Ambeed | A453678-1g |
tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 97% | 1g |
$1584.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-250mg |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 250mg |
¥3279.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-500MG |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 500MG |
¥ 5,464.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-500mg |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 500mg |
¥5465.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60779-100mg |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
2165429-04-7 | 95% | 100mg |
¥2052.0 | 2024-04-22 |
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 関連文献
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1. Book reviews
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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3. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylateに関する追加情報
Professional Introduction to Tert-butyl Endo-3-(Hydroxymethyl)-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate (CAS No. 2165429-04-7)
Tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate, with the CAS number 2165429-04-7, is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a valuable subject of study in various scientific disciplines.
The molecular structure of tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is characterized by its bicyclic framework, which includes an azabicyclo[3.3.1]nonane core. This core structure imparts distinctive chemical and biological activities, making it a promising candidate for further exploration in drug discovery and molecular engineering.
In recent years, there has been a growing interest in the development of novel scaffolds that can serve as leads for the synthesis of bioactive molecules. The presence of both hydroxymethyl and carboxylate functional groups in the molecule suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. The tert-butyl group further enhances the steric environment of the molecule, influencing its solubility and reactivity.
One of the most compelling aspects of this compound is its potential application in the design of enzyme inhibitors. The azabicyclo[3.3.1]nonane core is known to mimic natural substrates or transition states, which can be leveraged to develop highly specific inhibitors. Current research in this area has shown that such inhibitors can be effective in modulating enzymatic activity, thereby offering therapeutic benefits in various diseases.
The hydroxymethyl group in tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate provides a site for further functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has been exploited in the synthesis of derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at this position have been shown to influence binding affinity and metabolic stability, critical factors in drug development.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between this compound and biological targets. Molecular modeling studies have revealed that the bicyclic structure can adopt multiple conformations, each with distinct binding characteristics. These insights have guided the rational design of analogs with improved binding affinities and selectivity.
The carboxylate group at the 9-position serves as another point of interest for functionalization. This group can be used to link the molecule to other pharmacophores or to enhance its solubility through salt formation. Such modifications are often necessary to optimize drug-like properties, ensuring that the compound behaves effectively when administered in vivo.
In conclusion, tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate represents a fascinating compound with numerous potential applications in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in future drug discovery efforts.
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